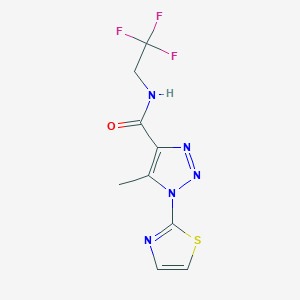![molecular formula C19H19N3O2S B2655241 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 1421495-03-5](/img/structure/B2655241.png)
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide” is a complex organic compound. The core structure of this compound is a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Molecular Structure Analysis
The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds . The molecular structure of this compound is also displayed in a crystal structure .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, imidazole derivatives are known to show a broad range of chemical and biological properties . They are used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more .
Aplicaciones Científicas De Investigación
Synthesis Techniques
The compound has been studied in the context of novel synthesis techniques aimed at creating heterocyclic compounds with potential therapeutic or material applications. For instance, the one-pot synthesis method using N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates an efficient approach to constructing complex heterocycles, which could be foundational for developing new materials or drugs (Rozentsveig et al., 2013).
Antioxidant Activity
Compounds structurally related to the query compound have been evaluated for their antioxidant activity. For example, studies on 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which share a similar sulfonyl component, found that some derivatives exhibit significant antioxidant capabilities, suggesting potential for therapeutic use in oxidative stress-related conditions (G. Lavanya, V. Padmavathi, A. Padmaja, 2014).
Green Synthesis Approaches
Research into environmentally friendly synthesis methods has also involved compounds with similar structures, using biopolymeric catalysts like sodium alginate for synthesizing phenylimidazo[1,2-a]Pyridine derivatives. This reflects a growing interest in sustainable chemistry practices and the potential for such compounds in green chemistry (Shiva Zafari, R. Ghorbani‐Vaghei, Sedigheh Alavinia, 2022).
Enhancing Cellular Uptake
Pyrrole–imidazole (Py–Im) polyamides, similar in structure to the query compound, have been modified to enhance cellular uptake, demonstrating the compound's relevance in biomedical research for gene modulation and therapeutic applications. Modifications to the structure have shown to significantly increase its effectiveness in cellular models (J. Meier, D. C. Montgomery, P. Dervan, 2012).
Molecular Electronics
Research into low-cost emitters with large Stokes' shift for molecular electronics has explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds' optical properties suggest potential applications in the development of luminescent materials and electronic devices (G. Volpi et al., 2017).
Propiedades
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-15-5-2-1-3-6-15)21-17-10-8-16(9-11-17)18-13-20-19-7-4-12-22(18)19/h1-3,5-6,8-11,13,21H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZPOGKFEFMEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)
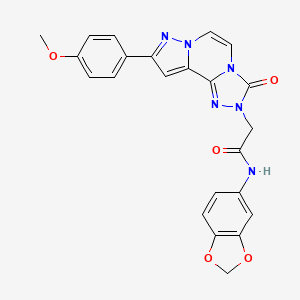


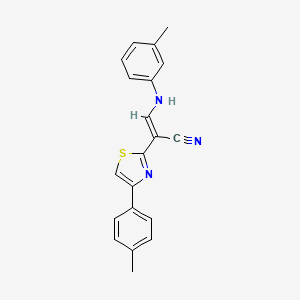

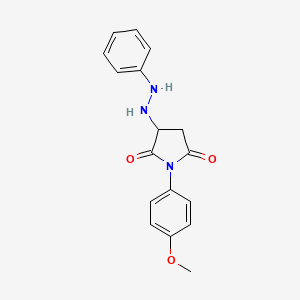
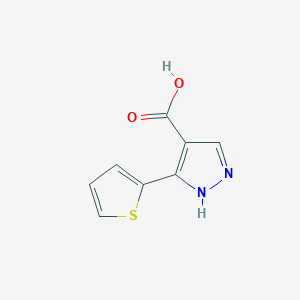
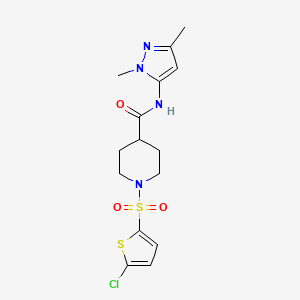
![N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655175.png)
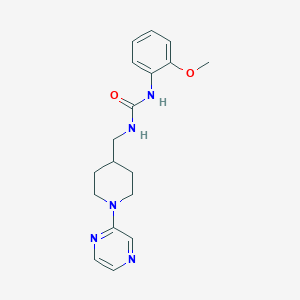
![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)
